

# Application Notes and Protocols for Deucrictibant Immediate-Release Capsule (PHVS416)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Deucrictibant*

Cat. No.: *B10821495*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Deucrictibant**, delivered as the immediate-release capsule PHVS416, is an investigational oral bradykinin B2 receptor antagonist under development by Pharvaris for the on-demand treatment of hereditary angioedema (HAE) attacks.<sup>[1][2][3][4]</sup> As a potent and specific competitive antagonist of the bradykinin B2 receptor, **deucrictibant** targets the underlying mechanism of HAE attacks by preventing bradykinin-induced increases in vascular permeability, which lead to swelling.<sup>[1][5]</sup> Clinical data from the Phase 2 RAPIDe-1 trial have demonstrated the potential for PHVS416 to provide rapid and effective symptom relief for HAE attacks.<sup>[6][7][8]</sup> These notes provide a summary of the mechanism of action, clinical trial protocols based on publicly available information, and key data from the clinical development of PHVS416.

## Mechanism of Action

Hereditary Angioedema is a rare genetic disorder often characterized by a deficiency or dysfunction of the C1 inhibitor protein.<sup>[5]</sup> This leads to excessive production of bradykinin, a potent vasodilator that binds to bradykinin B2 receptors on endothelial cells.<sup>[5]</sup> This interaction triggers a signaling cascade that increases vascular permeability, allowing fluid to leak into the surrounding tissues and causing the characteristic swelling of HAE attacks.<sup>[1][5]</sup>

**Deucrictibant** is a small molecule that acts as a competitive antagonist at the bradykinin B2 receptor.<sup>[3][4]</sup> By blocking the binding of bradykinin to its receptor, **deucrictibant** inhibits the downstream signaling that leads to increased vascular permeability and edema.<sup>[1]</sup> Preclinical and early clinical studies have shown **deucrictibant** to be a potent inhibitor of the bradykinin B2 receptor.<sup>[9]</sup>

## Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Deucrictibant** in preventing HAE attacks.

## Experimental Protocols

The following protocols are based on the methodologies described for the RAPIDe-1 Phase 2 clinical trial (NCT04618211).[\[5\]](#)

### Protocol 1: Evaluation of Efficacy and Safety of PHVS416 for the On-Demand Treatment of HAE Attacks (RAPIDe-1 Study Design)

1. Objective: To assess the efficacy, safety, and pharmacokinetics of **deucrictibant** immediate-release capsule (PHVS416) for the acute treatment of HAE attacks.[\[3\]](#)
2. Study Design: A Phase 2, double-blind, placebo-controlled, randomized, crossover, dose-ranging study.[\[3\]](#)[\[7\]](#)

#### 3. Patient Population:

- Inclusion Criteria: Adults (18-75 years) with a diagnosis of HAE type 1 or 2.[\[6\]](#)[\[7\]](#) Patients must have experienced at least three attacks in the last four months or at least two attacks in the last two months prior to screening.[\[7\]](#)
- Exclusion Criteria: Specific criteria were not detailed in the provided search results.

#### 4. Treatment:

- Participants were randomized to receive one of three single dose levels of PHVS416 (10 mg, 20 mg, or 30 mg) or a placebo to treat HAE attacks.[\[7\]](#)
- The study followed a crossover design where patients would treat three physician-confirmed HAE attacks with the blinded study drug at home.[\[3\]](#)

#### 5. Efficacy Assessment:

- Primary Endpoint: The primary endpoint was the change in a three-symptom composite Visual Analogue Scale (VAS-3) score from pre-treatment to four hours post-treatment.[\[3\]](#) The VAS-3 score assesses skin pain, skin swelling, and abdominal pain.[\[3\]](#)
- Secondary Endpoints: Key secondary endpoints included the time to onset of symptom relief and the use of rescue medication.[\[8\]](#)

## 6. Safety Assessment:

- Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
- Clinical laboratory tests and vital sign measurements.

## 7. Pharmacokinetic Assessment:

- In a non-attack state, participants received a single dose of PHVS416 at the study center to assess its pharmacokinetics and safety.<sup>[3]</sup> Blood samples were collected at specified time points to determine the concentration of **deucrictibant**.

## Protocol 2: Visual Analogue Scale (VAS-3) for HAE Symptom Assessment

1. Objective: To quantify the severity of key HAE attack symptoms as reported by the patient.

2. Materials: A validated electronic device for patient-reported outcome collection.

### 3. Procedure:

- At the onset of a physician-confirmed HAE attack and prior to taking the study medication, the patient records the severity of three symptoms: skin pain, skin swelling, and abdominal pain.
- Each symptom is rated on a continuous scale, likely from 0 (no symptoms) to 100 (worst possible symptoms).
- The patient continues to track their symptoms on the electronic device for 48 hours following treatment.<sup>[6]</sup>
- A composite VAS-3 score is calculated based on the individual symptom scores.

## Experimental Workflow Diagram

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [firstwordpharma.com](http://firstwordpharma.com) [firstwordpharma.com]
- 2. [ClinicalTrials.gov](http://ClinicalTrials.gov) [clinicaltrials.gov]
- 3. [ir.pharvaris.com](http://ir.pharvaris.com) [ir.pharvaris.com]
- 4. [pharvaris.com](http://pharvaris.com) [pharvaris.com]
- 5. [angioedemanews.com](http://angioedemanews.com) [angioedemanews.com]
- 6. [ir.pharvaris.com](http://ir.pharvaris.com) [ir.pharvaris.com]
- 7. [firstwordpharma.com](http://firstwordpharma.com) [firstwordpharma.com]
- 8. Pharvaris Announces FDA Acceptance of IND Application for Prophylactic Treatment of HAE Using PHVS416 Company on track to initiate prophylactic study of PHVS416 - BioSpace [biospace.com]
- 9. [ir.pharvaris.com](http://ir.pharvaris.com) [ir.pharvaris.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Deucrictibant Immediate-Release Capsule (PHVS416)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10821495#deucrictibant-immediate-release-capsule-phvs416-protocol>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)